Azido Myristic Acid

N-myristoylation click chemistry protein lipidation

Detecting N-myristoylation with [³H]-myristate requires months of autoradiography and radioactive waste handling. Azido Myristic Acid (CAS 80667-36-3) eliminates this bottleneck through bioorthogonal click chemistry. • C12 chain ensures selective N-myristoylation labeling over S-palmitoylation • Dual ligation modes (CuAAC & SPAAC) enable live-cell compatible detection • >90% tagging efficiency in cell-free systems; Western blot results in minutes, not months • Non-radioactive-no tritium regulatory burden

Molecular Formula C12H23N3O2
Molecular Weight 241.33 g/mol
CAS No. 80667-36-3
Cat. No. B1215942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido Myristic Acid
CAS80667-36-3
Synonyms12-azidododecanoic acid
Molecular FormulaC12H23N3O2
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESC(CCCCCC(=O)O)CCCCCN=[N+]=[N-]
InChIInChI=1S/C12H23N3O2/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12(16)17/h1-11H2,(H,16,17)
InChIKeyHYSGAVCDGKGYSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azido Myristic Acid: Click Chemistry Probe for N-Myristoylation


Azido Myristic Acid (CAS 80667-36-3), chemically defined as 12-azidododecanoic acid, is a C12 ω-azido fatty acid that serves as a bioorthogonal metabolic probe for studying protein N-myristoylation [1]. Despite its commercial name, the molecule bears a 12-carbon saturated chain (lauric acid backbone) terminated with an azide (–N₃) group, not the 14-carbon chain of natural myristic acid [1]. The azide moiety enables two complementary bioorthogonal ligation chemistries—Staudinger ligation with phosphine reagents and copper-catalyzed azide-alkyne cycloaddition (CuAAC)—for fluorescent detection, biotinylation, or affinity enrichment of myristoylated proteins in live cells and cell lysates [1][2]. First described as a component of the ω-azido fatty acid probe panel by Hang et al. (2007), this compound is now widely distributed under the trademark Click-iT® Myristic Acid, Azide and functions as a non-radioactive replacement for [³H]-myristate in N-myristoylation assays [1].

Why Generic Substitution Fails for Azido Myristic Acid


Azido Myristic Acid cannot be interchangeably substituted with other ω-azido fatty acids, ω-alkynyl fatty acids, or radioactive myristate because its C12 chain length is the critical structural determinant that directs incorporation specifically into the N-myristoylation pathway rather than S-palmitoylation [1]. In the foundational study by Hang et al., the C12 probe (compound 1) produced a protein labeling profile in RAW264.7 macrophages that was distinct from and only partially overlapping with the C14, C15, and C16 ω-azido fatty acid probes (compounds 2–4), demonstrating that a two-carbon difference in chain length fundamentally alters which subset of fatty-acylated proteins is detected [1]. Furthermore, the azide group enables two orthogonal ligation modes (Staudinger and CuAAC), whereas ω-alkynyl-myristate probes are restricted to CuAAC, which introduces copper-dependent toxicity constraints in live-cell imaging applications [1][2]. The quantitative evidence below establishes precisely where Azido Myristic Acid occupies a non-substitutable niche among fatty acid acylation probes.

Azido Myristic Acid: Comparative Evidence


Chain-Length Selectivity in Protein Labeling

Azido Myristic Acid (ω-azido-C12, compound 1) yields a distinct and non-redundant protein labeling profile compared to ω-azido-C14 (compound 2), ω-azido-C15 (compound 3), and ω-azido-C16 (compound 4) in RAW264.7 macrophage cells [1]. The C12 probe selectively labels N-myristoylated proteins, whereas the longer-chain probes preferentially detect S-palmitoylated proteins [1]. This chain-length gatekeeping was demonstrated by Hang et al. in a single head-to-head experiment where all four probes were tested in parallel under identical conditions [1].

N-myristoylation click chemistry protein lipidation

Non-Radioactive Detection vs. Autoradiography

Azido Myristic Acid enables chemoselective detection of myristoylated proteins by Western blotting with exposure times of seconds to minutes, compared to the 1–3 month autoradiographic exposure required for [³H]-myristate incorporation assays [1]. This represents an estimated million-fold signal amplification over radioactive methods [1]. The non-radioactive workflow also eliminates the safety, regulatory, and waste-disposal overhead associated with tritiated fatty acids [1].

non-radioactive detection protein myristoylation Western blotting

NMT-Dependent Incorporation Confirmed by Inhibitor Abolition

Incorporation of Azido Myristic Acid into proteins is specifically mediated by N-myristoyltransferase (NMT), as demonstrated by complete abolition of labeling in the presence of NMT inhibitors. In COS-7 cells, incorporation of azidomyristate into immunoprecipitated ctPAK2 was abolished by the NMT inhibitor HMA (2-hydroxymyristic acid) [1]. In Trypanosoma cruzi epimastigotes, azidomyristate labeling was competed away by the potent NMT inhibitor DDD85646 at 12.5 μM and 50 μM, with greater suppression at the higher concentration, confirming dose-dependent NMT target engagement [2].

N-myristoyltransferase inhibitor validation target engagement

Dual-Mode Reactivity: Staudinger and CuAAC

Azido Myristic Acid possesses a unique dual-reactivity advantage over ω-alkynyl-myristate (Alk-C14): the azide group is a substrate for both the copper-free Staudinger ligation with triarylphosphine reagents and copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne probes [1][2]. In contrast, ω-alkynyl-myristate is restricted to CuAAC, which requires a copper(I) catalyst that can be cytotoxic and complicates live-cell imaging experiments [2]. The Staudinger ligation enabled by the azide is fully bioorthogonal, non-toxic, and proceeds in living cells without perturbing native biology [1].

bioorthogonal chemistry Staudinger ligation copper-free click chemistry

Cell-Free Tagging and Activity Retention

In a cell-free transcription/translation system containing endogenous N-myristoyltransferase (NMT), greater than 90% of recombinantly expressed protein substrate (cAMP-dependent protein kinase A, PKA) is tagged with 12-azidododecanoic acid (12-ADA, Azido Myristic Acid), and the tagged protein retains activity at wild-type levels [1]. The reaction is highly selective: luciferase, which lacks the NMT recognition sequence, is not labeled, demonstrating that the >90% tagging efficiency is NMT-dependent rather than the result of non-specific chemical modification [1]. Furthermore, the azide-tagged protein can be directly conjugated to alkyne- or cyclooctyne-functionalized surfaces from clarified cell lysates without prior purification [1].

cell-free protein expression enzymatic tagging NMT bioconjugation

Application Scenarios for Azido Myristic Acid


N-Myristoylome Profiling by Chemical Proteomics

For proteome-wide identification of N-myristoylated proteins, Azido Myristic Acid is the probe of choice when chain-length specificity for N-myristoylation (C12) over S-palmitoylation (C14–C16) is paramount [1]. In the landmark T. cruzi N-myristoylome study, metabolic labeling with 50 μM azidomyristate for 20 h, followed by CuAAC-mediated biotinylation, streptavidin enrichment, and LC-MS/MS, identified 50 high-confidence N-myristoylated proteins representing 0.43–0.46% of the proteome [2]. The NMT-dependence of labeling was validated by dose-dependent competition with DDD85646 (12.5–50 μM), providing the quantitative target-engagement data essential for drug-target validation studies [2].

Live-Cell Imaging of Myristoylated Proteins

When live-cell compatibility is non-negotiable, Azido Myristic Acid's azide group uniquely enables copper-free Staudinger ligation or strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne-functionalized fluorophores, avoiding the cytotoxicity of copper catalysts required by ω-alkynyl-myristate probes [1]. The C12 chain length ensures selective incorporation into the N-myristoylation pathway, and the >90% tagging efficiency demonstrated in cell-free systems [3] supports extension to live-cell imaging where high labeling density improves signal-to-noise ratios.

High-Throughput NMT Inhibitor Screening

Azido Myristic Acid replaces [³H]-myristate in NMT inhibitor screening assays, reducing the time-to-result from 1–3 months (autoradiography) to seconds–minutes (Western blot or in-gel fluorescence scanning) [4]. The million-fold signal amplification enables detection of low-abundance myristoylation events that would be invisible by autoradiography [4]. Dose-dependent competition with NMT inhibitors (HMA, DDD85646) at defined concentrations (12.5–50 μM) provides quantitative IC₅₀-relevant data [2], and the absence of radioactive material eliminates the regulatory burden associated with tritium handling [4].

One-Step Bioconjugation via NMT-Mediated Tagging

For protein engineering and biomaterials applications, Azido Myristic Acid supports NMT-mediated site-specific installation of a bioorthogonal azide handle at the N-terminus of recombinant proteins bearing an NMT recognition sequence [3]. With >90% tagging efficiency in crude cell-free translation extracts and retention of wild-type protein activity [3], the azide-tagged protein can be directly conjugated to alkyne- or cyclooctyne-derivatized surfaces, nanoparticles, or fluorophores without intermediate purification steps [3]. This streamlines the workflow compared to chemical conjugation methods that require purified protein, separate activation steps, and often result in heterogeneous product mixtures.

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